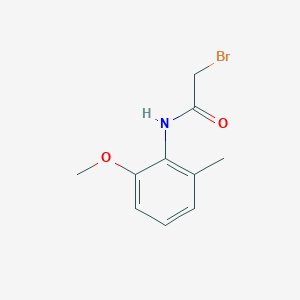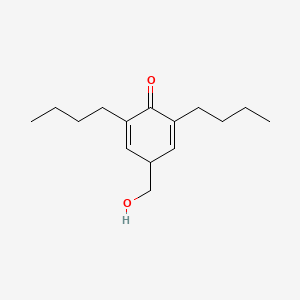![molecular formula C13H14ClN5O3S B12626281 1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a sulfonyl group attached to a chlorophenyl ring, a triazole ring, and a prolinamide moiety, making it a versatile molecule for research and industrial applications.
準備方法
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base to form the sulfonyl-triazole intermediate. This intermediate is then reacted with proline or its derivatives under suitable conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes often require careful control of reaction parameters to ensure consistent quality and efficiency.
化学反応の分析
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide can be compared with similar compounds, such as:
N-[(4-chlorophenyl)sulfonyl]-1-naphthamide: This compound also contains a sulfonyl group attached to a chlorophenyl ring but differs in the presence of a naphthamide moiety instead of a triazole and prolinamide.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds share the chlorophenyl sulfonyl structure but have different functional groups attached, leading to variations in their chemical and biological properties.
1,2,3-triazole derivatives of tolbutamide: These compounds contain a triazole ring similar to this compound but differ in their overall structure and specific applications.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C13H14ClN5O3S |
|---|---|
分子量 |
355.80 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H14ClN5O3S/c14-9-3-5-10(6-4-9)23(21,22)19-7-1-2-11(19)12(20)17-13-15-8-16-18-13/h3-6,8,11H,1-2,7H2,(H2,15,16,17,18,20) |
InChIキー |
OXHZMYYLWJVNRU-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12626205.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![3-chloro-N-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-4-fluorobenzamide](/img/structure/B12626222.png)
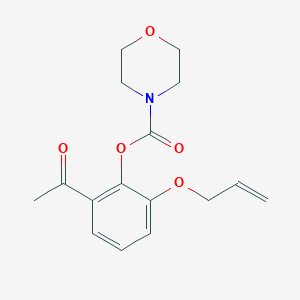
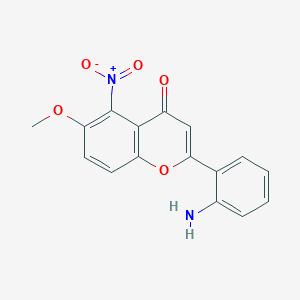
![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate](/img/structure/B12626247.png)

![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)
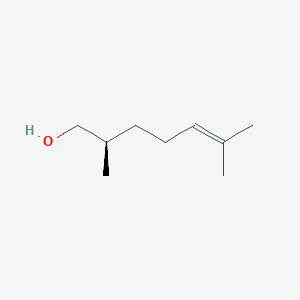
![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)
